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Compound of Interest

Compound Name: 1-(3,5-dinitrophenyl)ethanone

Cat. No.: B081857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nitration of

acetophenone, with a specific focus on the synthesis of its dinitro isomers. This document

details the underlying chemical principles, experimental methodologies, and expected

outcomes of this important organic transformation.

Introduction
The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the

introduction of the versatile nitro group, a key precursor for a multitude of functional groups,

including amines and diazonium salts. Acetophenone, with its moderately deactivated aromatic

ring, presents an interesting case for electrophilic aromatic substitution. The acetyl group (-

COCH₃) is an electron-withdrawing group, which directs incoming electrophiles to the meta

position and slows down the rate of reaction compared to benzene.

While the mono-nitration of acetophenone to yield 3-nitroacetophenone is a well-established

and high-yielding reaction, the introduction of a second nitro group to form dinitroacetophenone

isomers requires more forcing reaction conditions. Understanding the factors that govern the

regioselectivity and yield of dinitration is crucial for the targeted synthesis of specific isomers,

which may be valuable intermediates in the development of pharmaceuticals and other fine

chemicals.
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Reaction Mechanisms
The electrophilic nitration of acetophenone proceeds via a classic electrophilic aromatic

substitution (SEAr) mechanism.

Generation of the Electrophile
The active electrophile in the nitration of aromatic compounds is the nitronium ion (NO₂⁺). It is

typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most

commonly concentrated sulfuric acid.

HNO₃ H₂NO₃⁺
+ H₂SO₄

H₂SO₄ HSO₄⁻

NO₂⁺
- H₂O

H₂O
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Figure 1: Generation of the nitronium ion.

Mono-nitration of Acetophenone
The acetyl group of acetophenone is a deactivating, meta-directing group. The electron-

withdrawing nature of the carbonyl group reduces the electron density of the aromatic ring,

making it less susceptible to electrophilic attack. The meta position is favored because the

resonance structures of the sigma complex formed upon attack at the ortho or para positions

place the positive charge adjacent to the positively polarized carbonyl carbon, which is

energetically unfavorable.

The mono-nitration of acetophenone predominantly yields 3-nitroacetophenone.[1]
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Figure 2: Mono-nitration of acetophenone.

Dinitration of Acetophenone
The introduction of a second nitro group is significantly more challenging due to the presence

of two deactivating groups on the aromatic ring: the acetyl group and the first nitro group. Both

are strongly electron-withdrawing and meta-directing. Consequently, the second nitration

requires more vigorous reaction conditions, such as higher temperatures and the use of fuming

nitric acid or oleum (fuming sulfuric acid).

The directing effects of the existing substituents on 3-nitroacetophenone will determine the

position of the second nitro group. Both the acetyl and nitro groups direct incoming

electrophiles to the positions meta to themselves. Therefore, the primary product of dinitration

is expected to be 3,5-dinitroacetophenone. Other isomers may be formed in minor quantities.
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Figure 3: Dinitration of 3-nitroacetophenone.

Experimental Protocols
Detailed experimental procedures for the mono- and dinitration of acetophenone are provided

below.

Synthesis of 3-Nitroacetophenone (Mono-nitration)
This procedure is adapted from established methods and provides a reliable synthesis of the

mono-nitro derivative.

Experimental Workflow:
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Dissolve Acetophenone in conc. H₂SO₄ at 0-5°C

Add nitrating mixture (HNO₃/H₂SO₄) dropwise at <5°C

Stir at low temperature

Pour onto crushed ice

Filter the precipitate

Wash with cold water

Recrystallize from ethanol

Obtain pure 3-Nitroacetophenone

Click to download full resolution via product page

Figure 4: Workflow for the synthesis of 3-nitroacetophenone.

Materials:
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Reagent
Molar Mass ( g/mol
)

Amount Moles

Acetophenone 120.15 12.0 g 0.1

Concentrated H₂SO₄

(98%)
98.08 40 mL -

Concentrated HNO₃

(70%)
63.01 8.0 mL ~0.12

Procedure:

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 40 mL of concentrated

sulfuric acid to 0-5 °C in an ice-salt bath.

Slowly add 12.0 g (0.1 mol) of acetophenone to the cold sulfuric acid while maintaining the

temperature below 10 °C.

Prepare the nitrating mixture by carefully adding 8.0 mL of concentrated nitric acid to 12 mL

of concentrated sulfuric acid, keeping the mixture cool.

Add the nitrating mixture dropwise to the acetophenone solution over a period of 30-45

minutes, ensuring the reaction temperature does not exceed 5 °C.

After the addition is complete, continue stirring the mixture in the ice bath for an additional

hour.

Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until

the washings are neutral.

Recrystallize the crude product from ethanol to obtain pure 3-nitroacetophenone.

Expected Yield: 70-85%

Synthesis of Dinitroacetophenone Isomers
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The dinitration of acetophenone requires more forcing conditions. The following is a general

procedure that can be optimized to favor the formation of dinitro products. The primary isomer

expected is 3,5-dinitroacetophenone.

Materials:

Reagent
Molar Mass ( g/mol
)

Amount Moles

3-Nitroacetophenone 165.15 8.25 g 0.05

Fuming H₂SO₄ (20%

SO₃)
- 30 mL -

Fuming HNO₃ (90%) 63.01 6.0 mL ~0.13

Procedure:

In a flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully

add 8.25 g (0.05 mol) of 3-nitroacetophenone to 30 mL of fuming sulfuric acid (oleum) while

maintaining the temperature below 20 °C.

Cool the mixture to 0-5 °C in an ice-salt bath.

Slowly add 6.0 mL of fuming nitric acid dropwise over 30 minutes, keeping the temperature

below 10 °C.

After the addition is complete, slowly warm the reaction mixture to room temperature and

then heat to 80-90 °C for 2-3 hours. Monitor the reaction progress by TLC.

Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed

ice.

Collect the precipitate by vacuum filtration and wash extensively with cold water.

The crude product will be a mixture of dinitro isomers and unreacted starting material.

Separation and purification can be achieved by column chromatography on silica gel using a

suitable eluent system (e.g., hexane-ethyl acetate mixtures).
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Note: This reaction should be performed in a well-ventilated fume hood with appropriate safety

precautions due to the corrosive and reactive nature of fuming acids.

Data Presentation
The following table summarizes the expected products and their physical properties.

Quantitative yields for dinitration can vary significantly based on reaction conditions and require

careful optimization and analysis.

Compound Structure
Molar Mass ( g/mol
)

Melting Point (°C)

Acetophenone C₈H₈O 120.15 20.5

3-Nitroacetophenone C₈H₇NO₃ 165.15 76-78

3,5-

Dinitroacetophenone
C₈H₆N₂O₅ 210.14 110-112

Conclusion
The electrophilic nitration of acetophenone serves as a valuable case study in the principles of

electrophilic aromatic substitution on deactivated rings. While mono-nitration to 3-

nitroacetophenone is a straightforward and high-yielding process, the synthesis of dinitro

isomers, primarily 3,5-dinitroacetophenone, necessitates more forcing conditions due to the

strong deactivating effect of both the acetyl and nitro substituents. Careful control of reaction

parameters is essential to achieve desirable yields and to manage the separation of the

resulting isomeric products. The dinitroacetophenone isomers produced can serve as important

building blocks in the synthesis of more complex molecules for various applications in the

pharmaceutical and chemical industries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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